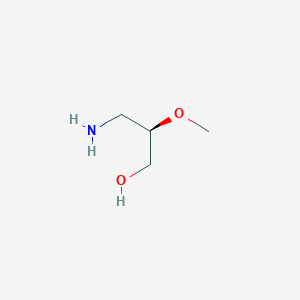![molecular formula C20H21FN4O3 B3000047 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326898-74-1](/img/structure/B3000047.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a triazole derivative, which is a class of five-membered ring compounds containing three nitrogen atoms. It also contains a fluorobenzyl group and a dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a fluorobenzyl group, and a dimethoxyphenyl group. The electron-withdrawing fluorine atom and the electron-donating methoxy groups could have significant effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its polarity. The methoxy groups could make the compound more soluble in organic solvents .科学的研究の応用
π-Hole Tetrel Bonding Interactions
Research on triazole derivatives, including those related to the compound , has revealed their potential in forming π-hole tetrel bonding interactions. These interactions are critical in self-assembling processes and have implications in molecular recognition and crystal engineering. The study of such derivatives through Hirshfeld surface analysis and DFT calculations enhances our understanding of these interactions at a molecular level, which could be pivotal in designing new materials and drugs (Ahmed et al., 2020).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activity. Understanding the structure-activity relationship (SAR) of such compounds can lead to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Spoorthy et al., 2021).
Novel Insecticides
Exploration of compounds with unique structures, such as flubendiamide, which shares a similarity in having distinct chemical moieties, demonstrates their potential as novel insecticides. These compounds exhibit strong activity against pests, offering new avenues for pest control, especially in agricultural applications (Tohnishi et al., 2005).
Anticholinesterase Activity
Research on carboxamides, similar in structure to the compound of interest, has shown promising results in the inhibition of acetylcholinesterase (AChE), an enzyme target for treating Alzheimer's disease. Such studies contribute to the development of new therapeutic agents for neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Fluorescent Molecular Probes
Compounds with fluorescent properties, like those related to the compound , have significant applications as molecular probes in biological research. Their solvatochromic behavior and fluorescence properties are instrumental in developing sensitive probes for studying various biological events and processes (Diwu et al., 1997).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-27-18-8-5-14(11-19(18)28-2)9-10-22-20(26)17-13-25(24-23-17)12-15-3-6-16(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPDVLTSUAOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)


![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)
